molecular formula C12H14ClNO B8541149 4-(5-Chloropentoxy) benzonitrile

4-(5-Chloropentoxy) benzonitrile

Cat. No. B8541149
M. Wt: 223.70 g/mol
InChI Key: VUMGNEJAKHYWHJ-UHFFFAOYSA-N
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Description

4-(5-Chloropentoxy) benzonitrile is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Chloropentoxy) benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chloropentoxy) benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-Chloropentoxy) benzonitrile

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

4-(5-chloropentoxy)benzonitrile

InChI

InChI=1S/C12H14ClNO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2

InChI Key

VUMGNEJAKHYWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 16.9 g (135 mmol) p-cyanophenol in 169 mL of dimethylformamide (DMF), cooled in an ice-bath is added in portions 6.5 g (135 mmol) sodium hydride (50% dispersion in oil). The reaction is stirred and allowed to warm-up to room temperature until no further hydrogen evolution is observed. The solution is then cooled in an ice-bath and a solution of 1-bromo-5-chloro-pentane 25 g (135 mmol) in 84 mL of dimethylformamide is added. The reaction is allowed to warm up to room temperature and stirred for 18 h. The reaction is then poured onto water and the resulting solid filtered off and dried to give 4-(5-chloropentoxy) benzonitrile, m.p. 52°-54° C.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
169 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
84 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3.0 g (25.2 mmol) of 4-cyanophenol and 3.67 g (27 mmol) of potassium carbonate were sequentially added to 80 ml of acetonitrile, and then 4.67 g (25.2 mmol) of 1-bromo-5-chloropentane was added thereto. Subsequently, the mixture was refluxed for 7 hrs while maintaining the temperature at 80 to 82°, and then cooled to room temperature after stopping heating. The reaction solution was diluted with ethyl acetate, and the organic layer was washed with purified water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was recrystallized from methanol, and then washed with methanol at −10□. The resultant was dried under reduced pressure to obtain 5.09 g (yield: 90.3%) of a title compound (4).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.3%

Synthesis routes and methods III

Procedure details

reacting 4-hydroxy-benzonitrile (7) with 1-bromo-5-chloropentane to afford 4-(5-chloro-pentoxy)-benzonitrile (8), which is then reacted with iodide, to prepare 4-(5-iodo-pentoxy)-benzonitrile (9),
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

While 70 g of 4-hydroxybenzonitrile (7) were added to 500 ml of acetonitrile and stirred, 85.3 g of potassium carbonate and 77.4 ml of 1-bromo-5-chloropentane were added. Subsequently, the temperature was gradually increased and stirring under reflux was continued for 8 hr, and then stirring was further continued at room temperature for 18 hr. After the reaction was completed, the resultant reaction mixture was added with 500 ml of ethylacetate and then washed with water. Thereafter, the ethylacetate layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The concentrated compound was dissolved in 280 ml of methanol, stirred at 0° C. for 2 hr, and then filtered, thus obtaining 118 g (yield: 90%) of a title compound as a white solid.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
85.3 g
Type
reactant
Reaction Step Two
Quantity
77.4 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods V

Procedure details

A stirred solution of 4-cyanophenol (80.9 g, 0.679 mol) in 1260 mL of acetonitile is treated with potassium carbonate (93.9 g, 0.679 tool) and 1-bromo-5-chloropentane (126 g, 0.679 mmol). The reaction is refluxed overnight and potassium carbonate is filtered off. The filtrate is concentrated in vacuo to generate oil which is partitioned between ether and water. The organic layer is washed with water, dried with magnesium sulfate, and concentrated in vacuo to afford 5-(4-cyanophenoxy)pentyl chloride as a white solid.
Quantity
80.9 g
Type
reactant
Reaction Step One
Quantity
93.9 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
1260 mL
Type
solvent
Reaction Step One

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